(4-(2-Ethoxyethoxy)phenyl)boronic acid
Overview
Description
(4-(2-Ethoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-ethoxyethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-(2-Ethoxyethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic esters, such as this compound, are generally stable and readily prepared . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is relatively stable and environmentally benign , suggesting that it can maintain its efficacy under a variety of conditions. The suzuki–miyaura coupling reaction requires mild and functional group tolerant conditions , indicating that the reaction environment can significantly influence the action of the compound.
Biochemical Analysis
Biochemical Properties
The key interaction of (4-(2-Ethoxyethoxy)phenyl)boronic acid with diols allows its utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics
Cellular Effects
Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Molecular Mechanism
Boronic acids are known to interact with cis-diols and have been used in biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Temporal Effects in Laboratory Settings
Boronic acids are known for their diverse usage and applications .
Metabolic Pathways
Boronic acids are known to interact with a broad range of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Ethoxyethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-ethoxyethoxybenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Ethoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or other reducing agents can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in Suzuki-Miyaura coupling reactions.
Major Products
Phenols: Formed through oxidation.
Boronate Esters: Formed through reduction.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-(2-Ethoxyethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the 2-ethoxyethoxy group, making it less soluble in organic solvents.
4-Formylphenylboronic Acid: Contains a formyl group instead of the 2-ethoxyethoxy group, leading to different reactivity and applications.
4-Ethoxycarbonylphenylboronic Acid: Features an ethoxycarbonyl group, which affects its reactivity and solubility.
Uniqueness
(4-(2-Ethoxyethoxy)phenyl)boronic acid is unique due to its 2-ethoxyethoxy substituent, which enhances its solubility in organic solvents and provides additional functionalization options. This makes it particularly valuable in complex organic synthesis and industrial applications.
Properties
IUPAC Name |
[4-(2-ethoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKQGDUGMWMRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631081 | |
Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-15-6 | |
Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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